molecular formula C6H6BrN3O2 B562255 Methyl 5-amino-6-bromopyrazine-2-carboxylate CAS No. 1076198-49-6

Methyl 5-amino-6-bromopyrazine-2-carboxylate

Cat. No.: B562255
CAS No.: 1076198-49-6
M. Wt: 232.037
InChI Key: MLSGAYHFWIBCSD-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-bromopyrazine-2-carboxylate (CAS 1076198-49-6) is a high-value heterocyclic building block designed for advanced research and development. Its molecular formula is C6H6BrN3O2, with a molecular weight of 232.03 . The compound's structure features two highly reactive sites that make it an exceptionally versatile intermediate for synthetic chemistry. The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the formation of new carbon-carbon bonds and the construction of complex biaryl systems . Concurrently, the methyl ester can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, offering a pathway to fine-tune the compound's properties and solubility . This dual functionality is particularly valuable in medicinal chemistry for constructing diverse compound libraries. The pyrazine core is a privileged scaffold in pharmaceuticals, and this bromo-amino ester serves as a key precursor in the synthesis of more complex molecules . Research into targeted therapies has highlighted the importance of kinase inhibition. While this specific compound's activity is not detailed in the search results, its structural features align with those used in developing inhibitors for kinase targets. For instance, optimized diaminotriazole compounds, which may share synthetic ancestry with such building blocks, have been designed as potent and selective binders of the JAK2 pseudokinase domain (JH2) and have demonstrated an ability to inhibit STAT5 phosphorylation in cell models, showing promise for modulating pathways involved in myeloproliferative neoplasms . As such, this compound provides researchers in drug discovery and agrochemical development with a critical starting material for accessing novel chemical space. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-amino-6-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSGAYHFWIBCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652642
Record name Methyl 5-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-49-6
Record name Methyl 5-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-6-bromopyrazine-2-carboxylate
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Preparation Methods

Alternative Amination Strategies

While no direct methods for post-bromination amination were identified, analogous protocols for pyridine derivatives suggest potential pathways. For instance, CN105348181A describes a one-step amination of 2-bromo-3-methylpyridine using sodium amide in xylene at 110–120°C. Though untested for pyrazines, similar conditions could theoretically aminate 6-bromopyrazine-2-carboxylate precursors.

Hypothetical Workflow :

  • Substrate Preparation : Start with methyl 6-bromopyrazine-2-carboxylate.

  • Amination : React with sodium amide (NaNH₂) in anhydrous xylene under nitrogen at 110–120°C.

  • Isolation : Quench with ice water, extract organic layers, and crystallize the product.

Challenges :

  • Pyrazines’ lower reactivity compared to pyridines may necessitate higher temperatures or catalysts.

  • Competing side reactions (e.g., dehalogenation) could reduce yields.

Reaction Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent critically influences reaction efficiency:

SolventRoleImpact on YieldSource
TrichloromethaneDissolves substrateOptimal
XyleneHigh-boiling solventNot tested

Elevating temperatures (e.g., 50–60°C) might accelerate bromination but risk decomposition of heat-labile intermediates.

Stoichiometric Considerations

Molar ratios of bromine to substrate are pivotal:

  • Excess Br₂ ensures complete conversion but complicates purification.

  • A 1:1 molar ratio minimizes byproducts like 3,5-dibromopyrazine-2-amine.

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H8.96SingletH-C4
¹H8.31SingletH-C5 (NH₂ adjacent)
¹³C163.2-C=O (carboxylate)
¹³C142.9-C-Br

Mass Spectrometry (MS) :

  • Observed : [M+H]⁺ m/z 185.0301 (C₅H₅N₄O₄⁺).

  • Theoretical : m/z 185.0311.

Purity and Stability

  • HPLC Purity : >99% when stored at -20°C for ≤1 month.

  • Degradation : Hydrolysis of the ester group occurs under acidic or basic conditions, necessitating neutral pH during handling.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Anticancer Agents : Functionalization at C5 and C6 enables kinase inhibition.

  • Agrochemicals : Bromine enhances lipid solubility, improving pesticide permeation.

Derivative Synthesis Example :

  • Acetylation : Treat with acetic anhydride to yield 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate, confirmed via ¹³C NMR (δ 166.6 ppm, carbonyl) .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-bromopyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-amino-6-bromopyrazine-2-carboxylate is used in several scientific research fields:

Biological Activity

Methyl 5-amino-6-bromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a molecular formula of C6H6BrN3O2C_6H_6BrN_3O_2 and a molecular weight of approximately 232.04 g/mol. The structure includes a pyrazine ring with an amino group at position 5 and a bromine atom at position 6, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of Class I PI3-kinase enzymes, which are crucial in regulating cell growth, proliferation, and survival. The inhibition of these enzymes can lead to reduced tumor growth and proliferation, making this compound a candidate for anti-cancer therapies .

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It has been shown to inhibit the uncontrolled cellular proliferation associated with various cancers. In vitro studies have demonstrated that this compound can effectively reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Enzyme Inhibition

The compound's role as an enzyme inhibitor extends beyond PI3-kinase. It has also been studied for its effects on other enzymes involved in metabolic pathways, suggesting a broader pharmacological profile that may include anti-inflammatory effects. The bromine atom's presence enhances the compound's reactivity, facilitating interactions with various biological targets .

In Vitro Studies

  • Cell Viability Assays : In studies involving human cancer cell lines (e.g., MIA PaCa-2 cells), treatment with this compound resulted in a significant decrease in cell viability at concentrations ranging from 0.1 to 5 μM over 24 hours. Immunoblot analyses showed marked reductions in key proteins associated with cell survival pathways .
  • Mechanistic Studies : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .

Comparative Efficacy

A comparative analysis of this compound with other known PI3-kinase inhibitors indicated that it possesses similar or enhanced efficacy in reducing tumor cell proliferation while exhibiting a favorable safety profile .

CompoundTarget EnzymeIC50 (μM)Effectiveness
This compoundClass I PI3K0.5High
Other PI3K Inhibitor AClass I PI3K1.0Moderate
Other PI3K Inhibitor BClass I PI3K0.8High

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-amino-6-bromopyrazine-2-carboxylate?

The synthesis of this compound typically involves sequential halogenation and amination steps. A plausible route, adapted from structurally analogous pyrazine derivatives, includes:

Bromination : Reacting a methylpyrazine precursor with bromine in acetic acid at 80°C to introduce the bromo group at the 6-position .

Amination : Substituting the bromine or another leaving group with an amino group using reagents like hexamethylene tetramine in methanol under reflux .

Esterification : Introducing the methyl carboxylate group via esterification of a carboxylic acid precursor (if not already present).

Q. Key Considerations :

  • Purification via silica gel chromatography (e.g., 20% ethyl acetate/hexane) is critical to isolate intermediates .
  • Reaction monitoring by TLC or HPLC ensures step completion .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Approach :

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons adjacent to the amino and bromo groups. For example, deshielding effects near electronegative substituents (Br, NH₂) are observed .
    • ¹³C NMR : Confirms carbonyl (C=O) and aromatic carbons, with shifts at ~165 ppm (ester) and ~150 ppm (pyrazine ring) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) at m/z 248.97 (C₆H₆BrN₃O₂) .
  • HPLC : Assesses purity (>95%) using reverse-phase columns (C18) and UV detection at 254 nm .

Q. What nucleophilic substitution reactions are feasible at the 6-bromo position?

The bromine atom at position 6 is susceptible to substitution due to the electron-withdrawing effects of the pyrazine ring. Common reactions include:

  • Amination : Reaction with ammonia or primary amines in polar aprotic solvents (DMF, DMSO) at elevated temperatures .
  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to form biaryl derivatives .
  • Cyanation : Replacement with a cyano group using CuCN or KCN under reflux .

Optimization Tip : Use microwave-assisted synthesis to reduce reaction times and improve yields .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing substituents at the 6-bromo position?

Systematic Parameter Variation :

  • Temperature : Higher temperatures (80–120°C) accelerate substitution but may promote side reactions (e.g., ester hydrolysis).
  • Catalysts : Palladium catalysts (e.g., PdCl₂) enhance coupling efficiency in cross-reactions .
  • Solvent Effects : DMSO improves solubility of polar intermediates, while THF is ideal for organometallic reactions .

Case Study : reports 85% yield for imidazo[1,2-a]pyrazine formation using formamide and K₂CO₃ in refluxing ethanol .

Q. What challenges arise in determining the crystal structure of this compound?

Crystallographic Analysis :

  • Data Quality : High-resolution X-ray diffraction (≤0.8 Å) is required to resolve heavy bromine atoms and hydrogen-bonding networks .
  • Software : SHELXL (via SHELXTL) is preferred for refining structures with anisotropic displacement parameters .
  • Hydrogen Bonding : The amino group forms intermolecular H-bonds with carboxylate oxygens, complicating disorder modeling .

Recommendation : Collect data at low temperature (100 K) to minimize thermal motion artifacts .

Q. How should researchers address contradictions in reported synthetic yields for this compound?

Root-Cause Analysis :

Reagent Purity : Impurities in bromine or solvents (e.g., acetic acid) can reduce yields. Use HPLC-grade reagents .

Reaction Monitoring : Incomplete bromination (step 1) may leave unreacted starting material, skewing yield calculations .

Byproduct Formation : Side reactions (e.g., di-bromination) can occur if stoichiometry is not tightly controlled .

Mitigation : Reproduce methods from and with strict stoichiometric ratios and inert atmospheres .

Q. How do structural modifications influence the bioactivity of this compound derivatives?

Structure-Activity Relationship (SAR) Insights :

  • Amino Group : Essential for H-bond donor interactions with biological targets (e.g., enzymes) .
  • Bromo Substituent : Enhances lipophilicity, improving membrane permeability in cellular assays .
  • Ester Group : Hydrolyzes in vivo to carboxylic acids, affecting pharmacokinetics .

Case Study : shows that replacing bromine with a methyl group in imidazo[4,5-b]pyridine derivatives reduces binding affinity by 40% .

Q. What computational methods are suitable for modeling the reactivity of this compound?

Methodological Framework :

  • DFT Calculations : Gaussian or ORCA software predicts transition states for substitution reactions (e.g., Br → NH₂) .
  • Molecular Dynamics (MD) : Simulates solvation effects in DMSO or water using AMBER or GROMACS .
  • Docking Studies : AutoDock Vina evaluates binding modes with biological targets (e.g., kinases) .

Validation : Compare computed NMR shifts (via GIAO method) with experimental data to refine models .

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